molecular formula C24H19FN4O5 B3397888 N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1021225-98-8

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B3397888
CAS No.: 1021225-98-8
M. Wt: 462.4 g/mol
InChI Key: QVGMTSOMWKXXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring multiple pharmacologically relevant moieties:

  • 1,3-Benzodioxol group: A methylenedioxy aromatic ring known for enhancing metabolic stability and modulating electronic properties in drug candidates.
  • 1,2,4-Oxadiazole ring: A heterocyclic scaffold valued for its hydrogen-bonding capacity and resistance to enzymatic degradation.
  • 4-Fluorophenyl substituent: Enhances lipophilicity and target binding via fluorine’s electronegativity.
  • Dihydropyridinone core: A cyclic amide contributing to conformational rigidity, often seen in kinase inhibitors or anti-inflammatory agents.

For example, compounds with 1,2,4-oxadiazole moieties are frequently explored for antimicrobial or anticancer activity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O5/c1-13-9-14(2)29(11-20(30)26-17-7-8-18-19(10-17)33-12-32-18)24(31)21(13)23-27-22(28-34-23)15-3-5-16(25)6-4-15/h3-10H,11-12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGMTSOMWKXXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the 1,3-benzodioxole ring, the introduction of the oxadiazole moiety, and the final coupling to form the acetamide linkage. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to maximize efficiency and minimize costs. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product. The scalability of the process is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally analogous molecules from the evidence and literature:

Compound Name/ID Key Structural Features Reported Use/Activity Key Differences
Target Compound Benzodioxol, 1,2,4-oxadiazole, dihydropyridinone, 4-fluorophenyl Hypothesized: Kinase inhibition, anti-inflammatory (based on structural analogs) Unique combination of dihydropyridinone and fluorophenyl-oxadiazole
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Acetamide, oxazolidinone, dimethylphenyl Fungicide (agricultural use) Lacks heteroaromatic oxadiazole; simpler acetamide backbone
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo(1,5-a)pyrimidine-2-sulfonamide) Triazolopyrimidine sulfonamide, difluorophenyl Herbicide (ALS inhibitor) Sulfonamide group instead of acetamide; triazole fused to pyrimidine
Compound 6y () Benzodioxol, chlorobenzoyl, indole, tert-butylphenyl Unspecified (likely pharmaceutical due to indole and chlorophenyl groups) Chlorobenzoyl substituent; indole core instead of dihydropyridinone

Key Research Findings and Structural Insights

Role of Fluorine: The 4-fluorophenyl group in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs like oxadixyl’s dimethylphenyl group .

Oxadiazole vs.

Dihydropyridinone Core: Unlike the indole in Compound 6y (), the dihydropyridinone moiety introduces a rigid, planar structure that may favor interactions with ATP-binding sites in kinases.

Agrochemical vs. Pharmaceutical Potential: While oxadixyl and flumetsulam are agrochemicals, the target compound’s complexity suggests a therapeutic application, akin to kinase inhibitors like imatinib (though direct evidence is lacking).

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps:

  • Formation of Benzodioxole Moiety : Cyclization of catechol with formaldehyde under acidic conditions.
  • Synthesis of Oxadiazole Ring : Reaction of hydrazine derivatives with carboxylic acids under dehydrating conditions.
  • Coupling : Final coupling of the benzodioxole moiety with the oxadiazole ring through an acetamide linkage using coupling reagents like EDCI or DCC in the presence of a base.

Chemical Structure

The chemical structure can be summarized as follows:

ComponentStructure
IUPAC NameThis compound
Molecular FormulaC22H22FN5O5
InChI KeyInChI=1S/C22H22FN5O5/c23-18(27)20(26)15(24)11(12)14(25)19(28)21(29)22(30)31/h11H,12H2,(H,29,30)

Antimicrobial Properties

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, a related compound demonstrated an 80% elimination rate against multidrug-resistant Neisseria gonorrhoeae in infected mice within six days when administered as a single dose . This highlights the potential for developing new antibacterial agents from this class of compounds.

Antitumor Activity

Research has also focused on the antitumor properties of similar compounds. A study on derivatives of 1-(2-chloroethyl)-1-nitrosourea revealed promising antitumor activities against various cancer cell lines including Mia PaCa-2 and PANC-1 . The structure–activity relationship (SAR) studies indicated that modifications could enhance efficacy and selectivity against cancer cells.

The mechanism by which these compounds exert their biological effects often involves interference with critical cellular processes. For example, oxadiazole derivatives have been shown to inhibit bacterial ribosomes during trans translation processes . This mechanism is crucial for developing effective antimicrobial therapies.

Case Study 1: Antibacterial Efficacy

In a controlled study involving MBX-4132 (a related oxadiazole derivative), the compound was found to be substantially more stable than previous candidates while maintaining similar efficacy against bacterial strains. The low toxicity profile against human cells suggests potential for clinical development as an anti-bacterial agent .

Case Study 2: Antitumor Activity

Another study evaluated a series of novel 1-(2-chloroethyl)-1-nitrosourea compounds for their antitumor properties. The findings indicated that specific modifications led to enhanced activity against multiple cancer cell lines, demonstrating the importance of structural optimization in drug development .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the construction of the 1,2,4-oxadiazole ring via cyclization of nitrile oxides with amidoximes. Subsequent steps include coupling the oxadiazole moiety to a dihydropyridinone core, followed by acetamide functionalization. Critical intermediates (e.g., 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid) are prepared under reflux conditions using THF or DMF as solvents, with catalysts like EDCI/HOBt for amide bond formation .

Q. How is the compound characterized post-synthesis?

Characterization requires a combination of:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY, HSQC) to confirm regiochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (≥95% purity) with a C18 column and acetonitrile/water gradient elution .

Q. What preliminary biological screening methods are recommended?

  • In vitro assays :
    • Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based or radiometric assays.
    • Antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cell lines to assess therapeutic index .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole ring formation?

  • Microwave-assisted synthesis reduces reaction time (30–60 min vs. 12 hours) and improves yields (15–20% increase) by enhancing cyclization efficiency.
  • Solvent optimization : Use DMF at 100°C for polar intermediates or toluene for hydrophobic substrates.
  • Catalyst screening : ZnCl₂ or Sc(OTf)₃ improves regioselectivity in nitrile oxide cyclization .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) affect bioactivity?

  • Comparative SAR studies show:
    • 4-Fluorophenyl : Enhances metabolic stability (reduced CYP450 oxidation) and CNS penetration (logP ~2.8).
    • Chlorophenyl analogs : Increase halogen bonding with target proteins (e.g., kinase ATP pockets) but may elevate hepatotoxicity risks .
  • Methodology : Substitute aryl halides during oxadiazole synthesis and compare IC₅₀ values in enzyme assays .

Q. What computational approaches predict target binding and pharmacokinetics?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 3ERT for kinase targets) to map interactions with the oxadiazole and dihydropyridinone moieties.
  • ADMET prediction : SwissADME or pkCSM models assess permeability (Caco-2), bioavailability (F20%), and CYP inhibition .

Q. How to resolve contradictions in spectral data for regioisomeric impurities?

  • 2D NMR (NOESY/ROESY) : Differentiate between 1,2,4-oxadiazole regioisomers by observing NOE correlations between H-5 (oxadiazole) and adjacent methyl groups.
  • Isotopic labeling : Synthesize ¹⁵N-labeled intermediates to confirm nitrogen connectivity via HMBC .

Q. What in vivo models are suitable for evaluating neuroprotective or anticancer effects?

  • Rodent models :
    • Neuroprotection : Middle cerebral artery occlusion (MCAO) in rats, with compound administration at 10 mg/kg (IV) pre- and post-ischemia.
    • Anticancer : Xenograft models (e.g., HCT-116 colon cancer) with daily oral dosing (50 mg/kg) for 21 days. Monitor tumor volume via caliper measurements and PET imaging .

Q. How are metabolic pathways elucidated for this compound?

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at C-4 of dihydropyridinone).
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

Q. What strategies validate target engagement in complex biological systems?

  • Cellular thermal shift assay (CETSA) : Treat cells with the compound (10 µM), lyse, heat-denature (37–65°C), and quantify target protein stability via Western blot.
  • Surface plasmon resonance (SPR) : Immobilize recombinant target protein and measure binding kinetics (ka/kd) in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.